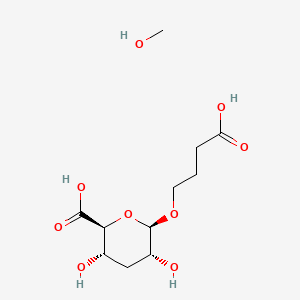

(2S,3S,5R,6R)-6-(3-carboxypropoxy)-3,5-dihydroxyoxane-2-carboxylic acid;methanol

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

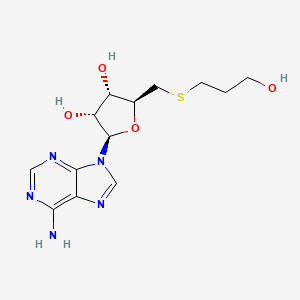

Gamma-Hydroxybutyric Acid Glucuronide is a metabolite of gamma-Hydroxybutyric Acid, which is a naturally occurring neurotransmitter and a depressant drug. Gamma-Hydroxybutyric Acid is known for its use in the treatment of narcolepsy and cataplexy, as well as its illicit use as a recreational drug and in drug-facilitated sexual assault . Gamma-Hydroxybutyric Acid Glucuronide is formed in the body through the process of glucuronidation, where gamma-Hydroxybutyric Acid is conjugated with glucuronic acid .

Preparation Methods

The preparation of gamma-Hydroxybutyric Acid Glucuronide involves the synthesis of chemically pure standards of the compound and its deuterated analogue for chromatography . Liquid chromatography and tandem mass spectrometry are used for targeted analysis in biological samples . The synthetic route typically involves the enzymatic glucuronidation of gamma-Hydroxybutyric Acid by UDP-glucuronosyltransferase

Chemical Reactions Analysis

Gamma-Hydroxybutyric Acid Glucuronide undergoes various chemical reactions, including oxidation, reduction, and substitution . Common reagents and conditions used in these reactions include liquid–liquid extraction, solid-phase extraction, and headspace extraction . Major products formed from these reactions include gamma-Hydroxybutyric Acid and its lactone form, gamma-Butyrolactone . The compound’s hydroxy- and carboxy-group functionality make it an appropriate substrate for enzymatic glucuronidation .

Scientific Research Applications

Gamma-Hydroxybutyric Acid Glucuronide has several scientific research applications, particularly in the fields of clinical and forensic toxicology . It is used as a biomarker for gamma-Hydroxybutyric Acid intoxication due to its longer half-life compared to the parent compound . The compound is also studied for its potential role in improving detection methods for gamma-Hydroxybutyric Acid in biological samples . Additionally, gamma-Hydroxybutyric Acid Glucuronide is used in pharmacokinetic and stability studies following the controlled administration of gamma-Hydroxybutyric Acid .

Mechanism of Action

The mechanism of action of gamma-Hydroxybutyric Acid Glucuronide involves its formation through the enzymatic glucuronidation of gamma-Hydroxybutyric Acid by UDP-glucuronosyltransferase . This process increases the compound’s solubility and facilitates its excretion from the body . Gamma-Hydroxybutyric Acid itself acts on the GHB receptor and is a weak agonist at the GABA B receptor . It stimulates dopamine release at low concentrations and inhibits dopamine release at higher concentrations .

Comparison with Similar Compounds

Gamma-Hydroxybutyric Acid Glucuronide is similar to other glucuronated metabolites of gamma-Hydroxybutyric Acid, such as gamma-Hydroxyvaleric Acid Glucuronide . Other related compounds include gamma-Butyrolactone and 1,4-Butanediol, which are precursors to gamma-Hydroxybutyric Acid . The uniqueness of gamma-Hydroxybutyric Acid Glucuronide lies in its potential as a biomarker for gamma-Hydroxybutyric Acid intoxication and its longer half-life compared to the parent compound .

Properties

Molecular Formula |

C11H20O9 |

|---|---|

Molecular Weight |

296.27 g/mol |

IUPAC Name |

(2S,3S,5R,6R)-6-(3-carboxypropoxy)-3,5-dihydroxyoxane-2-carboxylic acid;methanol |

InChI |

InChI=1S/C10H16O8.CH4O/c11-5-4-6(12)10(18-8(5)9(15)16)17-3-1-2-7(13)14;1-2/h5-6,8,10-12H,1-4H2,(H,13,14)(H,15,16);2H,1H3/t5-,6+,8-,10+;/m0./s1 |

InChI Key |

YMUQCLSNYZFTLW-SPDKEGHISA-N |

Isomeric SMILES |

CO.C1[C@@H]([C@H](O[C@H]([C@@H]1O)OCCCC(=O)O)C(=O)O)O |

Canonical SMILES |

CO.C1C(C(OC(C1O)OCCCC(=O)O)C(=O)O)O |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[(2R,3R,4R,5R)-3-[(2R,3R,4S,5R,6R)-4,5-dihydroxy-6-(hydroxymethyl)-3-[(2R,3S,4R,5S,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-4,5,6-trihydroxy-1-oxohexan-2-yl]acetamide](/img/structure/B13442283.png)

![3-(3-Bromophenyl)-5,6,7,8-tetrahydroimidazo[1,2-A]pyrazine](/img/structure/B13442310.png)

![(2E)-3-[4-[[(1,1-Dimethylethyl)dimethylsilyl]oxy]-3,5-dimethoxyphenyl]-2-propenoic Acid](/img/structure/B13442327.png)

![14-Hydroxy-13,13,15,15-tetramethyl-9-oxa-2,4,6,14-tetrazatetracyclo[8.7.0.03,8.012,16]heptadeca-1(10),3(8),6,11,16-pentaen-5-one](/img/structure/B13442347.png)